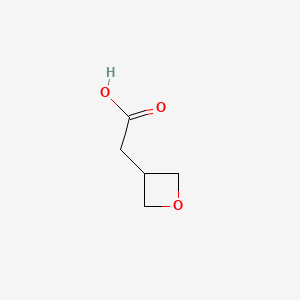

2-(Oxetan-3-YL)acetic acid

Übersicht

Beschreibung

2-(Oxetan-3-yl)acetic acid (CAS: 1310381-54-4) is a carboxylic acid derivative featuring an oxetane ring (a four-membered oxygen-containing heterocycle) linked to an acetic acid moiety. This compound is valued in medicinal chemistry and organic synthesis due to its unique stereoelectronic properties, which balance strain from the oxetane ring with metabolic stability and solubility . It is synthesized via reduction of lithium 2-(oxetan-3-yl)acetate followed by acidification, yielding a colorless oil . Commercial availability is confirmed through suppliers like Shanghai Yuanye Bio-Technology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-YL)acetic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of suitable precursors. For example, the synthesis can start from an epoxide, which undergoes ring-closing reactions to form the oxetane ring. The subsequent introduction of the acetic acid group can be achieved through various organic transformations, such as esterification followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxetan-3-YL)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxetane ring into more saturated structures.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of diverse functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols. Substitution reactions can lead to a variety of functionalized oxetane derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Oxetan-3-YL)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties, including its role as a scaffold in drug design.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 2-(Oxetan-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which are crucial for its biological activity. These reactions can lead to the formation of reactive intermediates that interact with enzymes and other biomolecules, modulating their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 2-(oxetan-3-yl)acetic acid with key analogues, highlighting molecular features, properties, and applications:

*Molecular weight recalculated based on formula C₁₂H₁₁BrO₃.

Key Research Findings

- Synthetic Utility : this compound derivatives are synthesized via Wittig reactions or reductions, enabling diverse functionalization (e.g., trifluoromethylation, bromination) .

- Biological Relevance : The oxetane ring enhances metabolic stability compared to larger rings (e.g., tetrahydrofuran), making it a preferred motif in kinase inhibitors and protease-targeting drugs .

- Chiral Derivatives: Enantiomerically pure forms like (R)-2-amino-2-(oxetan-3-yl)acetic acid (CAS: 394653-43-1) are critical for chiral drug synthesis .

Biologische Aktivität

2-(Oxetan-3-YL)acetic acid (C5H8O3) is a compound that has garnered attention due to its potential biological activity. Its unique structural features, including the oxetane ring, suggest that it may interact with biological systems in significant ways. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C5H8O3

- Molecular Weight : 132.12 g/mol

- Structural Characteristics : The presence of an oxetane ring contributes to its reactivity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound has shown potential in modulating enzyme activity, possibly through hydrogen bonding facilitated by its functional groups. This interaction can influence metabolic pathways and cellular functions.

- Protein Binding : Its structure allows for hydrophobic interactions with proteins, which may alter protein conformation and activity. This property is crucial for understanding its therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibits inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.

- Cytotoxicity Assays : The compound was tested for cytotoxic effects on cancer cell lines, revealing a dose-dependent response that suggests it may have anticancer properties .

Case Studies

- Study on Enzyme Inhibition : A study focused on the inhibition of specific enzymes by this compound showed significant interaction with target enzymes involved in metabolic pathways. The results indicated that the compound could potentially be developed into a therapeutic agent for metabolic disorders.

- Anticancer Properties : In a recent investigation, this compound was tested against several cancer cell lines. The findings revealed that it induces apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C5H8O3 | Unique oxetane structure; potential enzyme modulator |

| 2-Aminoacetic acid | C2H5NO2 | Simpler structure; lacks oxetane ring |

| N-Acetylglycine | C4H7NO2 | Acetylated form of glycine; different functional groups |

| 4-Hydroxyproline | C5H9NO3 | Contains hydroxyl group; involved in collagen synthesis |

The comparison shows that the oxetane ring in this compound may confer distinct biological activities not found in simpler analogues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Oxetan-3-YL)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling an oxetane derivative (e.g., oxetan-3-ylmethanol) with acetic acid precursors. A common approach includes:

- Step 1: Protection of the oxetane hydroxyl group using tert-butoxycarbonyl (Boc) to avoid side reactions.

- Step 2: Activation of the acetic acid moiety via esterification (e.g., methyl ester formation) for nucleophilic substitution.

- Step 3: Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final product . Key Variables:

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher temps risk ring-opening side reactions |

| Catalyst | Pd(OAc)₂ or Lewis acids | Accelerates coupling efficiency |

| Solvent | THF or DCM | Polar aprotic solvents improve solubility |

| Yields range from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization) . |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 4.6–4.8 ppm (oxetane protons) and δ 3.5–3.7 ppm (acetic acid methylene group).

- ¹³C NMR: Signals near 75 ppm (oxetane carbons) and 170 ppm (carboxylic acid carbonyl) confirm structure .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Based on SDS data for analogous oxetane derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid:

- Skin Contact: Wash with soap/water; monitor for irritation (GHS Category 2 skin irritant) .

- Eye Exposure: Rinse with water for 15 minutes; seek medical evaluation .

Advanced Research Questions

Q. How does the oxetane ring’s conformational rigidity affect the reactivity of this compound in medicinal chemistry applications?

Methodological Answer: The oxetane ring enhances metabolic stability and bioavailability by:

- Reducing Flexibility: Limits rotational freedom, improving target binding affinity.

- Polar Surface Area: The oxygen atom increases solubility, critical for pharmacokinetics. Experimental Design:

- Compare logP values of this compound derivatives vs. non-oxetane analogs (e.g., cyclopropane analogs).

- Perform in vitro assays (e.g., microsomal stability tests) to quantify metabolic resistance .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer: Discrepancies arise from:

- pH-Dependent Degradation: The compound hydrolyzes rapidly in acidic (pH < 3) or alkaline (pH > 10) conditions, forming oxetane ring-opened byproducts. Resolution Steps:

- Controlled Stability Studies: Use buffered solutions (pH 4–8) at 25°C and monitor degradation via HPLC.

- Kinetic Analysis: Calculate half-life (t₁/₂) under physiological conditions (e.g., t₁/₂ = 12–24 hours at pH 7.4) . Table: Stability Profile

| pH | Degradation Rate (h⁻¹) | Major Byproduct |

|---|---|---|

| 2 | 0.15 | Acetic acid + oxetanol |

| 7 | 0.02 | None detected |

| 10 | 0.20 | Oxetan-3-yl acetate |

Q. How can computational modeling predict the ecological toxicity of this compound?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models:

Eigenschaften

IUPAC Name |

2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJPCGQVHNWRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716620 | |

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310381-54-4 | |

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.